molecular formula C13H19ClN2O3 B1451111 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride CAS No. 1185301-01-2

3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride

Cat. No. B1451111
CAS RN: 1185301-01-2
M. Wt: 286.75 g/mol
InChI Key: BFLBDEIKZZEBTI-UHFFFAOYSA-N
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Description

3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride is a chemical compound used in scientific research. It has a CAS Number of 1185301-01-2 and a molecular weight of 286.76 . Its versatile properties make it valuable for studying various applications, such as drug synthesis, organic chemistry investigations, and pharmaceutical research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3.ClH/c1-10-7-12 (4-5-13 (10)15 (16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.76 . Its linear formula is C13H19ClN2O3 . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions are a foundational aspect of organic synthesis, providing a pathway for modifying aromatic compounds. The reaction of piperidine with nitro-aromatic compounds, such as 1,2,4-trinitrobenzene or o-dinitrobenzene, results in the formation of nitro-piperidinobenzenes in quantitative yield. These reactions proceed without base or acid catalysis, suggesting an addition-elimination mechanism with rapid expulsion of the nitro group. This process is crucial for understanding the chemical behavior of nitro-aromatics and for synthesizing nitro-piperidine derivatives with potential biological activities (Pietra & Vitali, 1972).

Pharmacological Activities of Piperidine Derivatives

Piperidine derivatives, including those with nitro-substituents, have been extensively studied for their pharmacological properties. Piperazine, a structurally related compound to piperidine, exhibits a wide range of therapeutic uses such as antipsychotic, antihistamine, anti-inflammatory, and antiviral activities. The presence of the piperazine or piperidine ring in pharmaceutical agents contributes to their efficacy and selectivity towards various receptors and enzymes in the body. Modifying the substitution pattern on these nuclei can significantly influence their medicinal potential, demonstrating the versatility of piperidine derivatives in drug design (Rathi et al., 2016).

Environmental Fate and Effects of Nitrophenols

The environmental behavior of nitrophenols, which are structurally related to the nitro-phenoxy group in 3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine hydrochloride, has been reviewed, focusing on their occurrence, fate, and effects in aquatic environments. Nitrophenols arise from various sources, including the degradation of nitro-aromatic compounds and are subject to various environmental processes affecting their persistence and toxicity. Understanding the environmental fate of nitrophenols is essential for assessing the ecological impact of nitro-aromatic compounds and related derivatives (Harrison et al., 2005).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

3-[(3-methyl-4-nitrophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c1-10-7-12(4-5-13(10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLBDEIKZZEBTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185301-01-2
Record name Piperidine, 3-[(3-methyl-4-nitrophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185301-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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